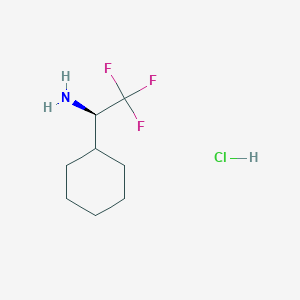

(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride

CAS No.: 2564735-97-1

Cat. No.: VC8094349

Molecular Formula: C8H15ClF3N

Molecular Weight: 217.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2564735-97-1 |

|---|---|

| Molecular Formula | C8H15ClF3N |

| Molecular Weight | 217.66 |

| IUPAC Name | (1R)-1-cyclohexyl-2,2,2-trifluoroethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h6-7H,1-5,12H2;1H/t7-;/m1./s1 |

| Standard InChI Key | CERGJGMILXAJNN-OGFXRTJISA-N |

| Isomeric SMILES | C1CCC(CC1)[C@H](C(F)(F)F)N.Cl |

| SMILES | C1CCC(CC1)C(C(F)(F)F)N.Cl |

| Canonical SMILES | C1CCC(CC1)C(C(F)(F)F)N.Cl |

Introduction

Molecular Properties and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₈H₁₅ClF₃N and a molecular weight of 217.66 g/mol . The structure consists of a cyclohexyl group attached to a trifluoroethylamine backbone, with the hydrochloride salt form enhancing stability and solubility in polar solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅ClF₃N |

| Molecular Weight | 217.66 g/mol |

| SMILES Code | FC(F)(F)[C@H](N)C1CCCCC1.[H]Cl |

| InChIKey | CERGJGMILXAJNN-FJXQXJEOSA-N |

| IUPAC Name | (1R)-1-cyclohexyl-2,2,2-trifluoroethanamine hydrochloride |

Stereochemical Configuration

The (R)-enantiomer is distinguished by the spatial arrangement of substituents around the chiral carbon. The cyclohexyl group and trifluoroethylamine moiety are positioned anti-periplanar, influencing reactivity and biological interactions .

Synthesis and Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

-

Trifluoroethylation: Introduction of the trifluoroethyl group using reagents like trifluoroacetic anhydride or trifluoromethyl iodide.

-

Amination: Reaction with cyclohexylamine or its derivatives.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

| Hazard Code | Description |

|---|---|

| H335 | May cause respiratory irritation |

| H319 | Causes serious eye irritation |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

Precautionary Measures:

-

Storage: Keep in a dry, well-ventilated area away from heat sources .

-

Disposal: Dispose of contents and containers according to local regulations .

Applications in Chemical Research

Pharmaceutical Intermediates

The compound serves as a building block in synthesizing bioactive molecules:

-

Drug Design: The trifluoroethyl group enhances metabolic stability and lipophilicity, favoring interactions with hydrophobic binding sites .

-

Chiral Synthesis: The (R)-configuration is critical for enantioselective drug targeting .

Agrochemical Development

Fluorinated amines are used in insecticides and herbicides. This compound’s cyclohexyl group may improve soil persistence and target specificity .

Comparative Analysis with Structural Analogues

Cyclohexyl vs. Cyclobutyl Derivatives

| Property | (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine HCl | (R)-1-Cyclobutyl-2,2,2-trifluoroethanamine |

|---|---|---|

| Molecular Weight | 217.66 g/mol | ~153.15 g/mol |

| Steric Strain | Moderate (6-membered ring) | High (4-membered ring) |

| Solubility | Polar solvents (e.g., water, methanol) | Lower solubility in polar solvents |

| Biological Activity | Enhanced receptor binding due to flexibility | Potential for constrained conformations |

Aromatic vs. Aliphatic Substituents

| Property | Phenyl-Substituted Analogs | Cyclohexyl-Substituted Compound |

|---|---|---|

| LogP | ~3.0–4.0 | ~2.5–3.0 |

| Metabolic Stability | Moderate due to electron-withdrawing effects | Higher stability (non-aromatic) |

| Synthetic Complexity | Requires coupling reactions (e.g., Suzuki) | Direct amination from cyclohexylamine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume